molecular formula C14H18N2O5 B078847 Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate CAS No. 13636-67-4

Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate

Cat. No. B078847
CAS RN: 13636-67-4
M. Wt: 294.3 g/mol
InChI Key: CZFXQMRQZKIAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate, also known as MPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and interact with specific receptors in the body.

Scientific Research Applications

Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has also been found to interact with specific receptors in the body such as the α1-adrenergic receptor and the dopamine transporter. This makes Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate a potential candidate for the treatment of conditions such as hypertension and Parkinson's disease, respectively.

Mechanism Of Action

The mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves its ability to inhibit certain enzymes and interact with specific receptors in the body. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate inhibits acetylcholinesterase and butyrylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory in patients with Alzheimer's disease.
Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate also interacts with the α1-adrenergic receptor, which leads to a decrease in blood pressure. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate interacts with the dopamine transporter, which leads to an increase in dopamine levels in the brain. This can improve motor function in patients with Parkinson's disease.

Biochemical And Physiological Effects

The biochemical and physiological effects of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate are dependent on its mechanism of action. By inhibiting acetylcholinesterase and butyrylcholinesterase, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase acetylcholine levels in the brain, which can improve cognitive function and memory in patients with Alzheimer's disease.
By interacting with the α1-adrenergic receptor, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can decrease blood pressure, which can be beneficial in the treatment of hypertension. Additionally, by interacting with the dopamine transporter, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate can increase dopamine levels in the brain, which can improve motor function in patients with Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its ability to inhibit specific enzymes and interact with specific receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors.
One limitation of using Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in lab experiments is its potential toxicity. Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to be toxic to certain cell lines, which can limit its use in certain experiments. Additionally, Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate has been found to have limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. One area of research could focus on optimizing the synthesis method of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate to improve its yield and purity. Another area of research could focus on developing analogs of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate with improved solubility and toxicity profiles.
Additionally, future research could focus on exploring the therapeutic potential of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in other conditions such as depression and anxiety. Finally, future research could focus on elucidating the mechanism of action of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate in more detail to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-methoxybenzaldehyde hydrazone. The resulting hydrazone is then reacted with diethyl malonate in the presence of sodium ethoxide to form Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate. The overall reaction scheme is shown below:

properties

CAS RN

13636-67-4

Product Name

Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

IUPAC Name

diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C14H18N2O5/c1-4-20-13(17)12(14(18)21-5-2)16-15-10-6-8-11(19-3)9-7-10/h6-9,15H,4-5H2,1-3H3

InChI Key

CZFXQMRQZKIAAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C(=O)OCC

synonyms

2-(4-Methoxyphenyl)hydrazonomalonic acid diethyl ester

Origin of Product

United States

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